2-Amino-3-tert-butyl-6-fluoro-benzoic acid

Medicinal Chemistry Drug Design ADME

Sourcing a sterically demanding, lipophilic anthranilic acid for medicinal chemistry often leads to supply inconsistency. This compound directly resolves that bottleneck. Its 3-tert-butyl and 6-fluoro substitution provides a unique XLogP3-AA of 3.1, crucial for CNS permeability, while shielding against oxidative metabolism to improve in vivo half-life. - Offers enhanced metabolic stability and target binding conformation modulation. - Ideal 19F NMR probe handle for ligand-protein interaction studies. - Reliable commercial supply eliminates lead time uncertainty for R&D programs.

Molecular Formula C11H14FNO2
Molecular Weight 211.23 g/mol
Cat. No. B12276506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-tert-butyl-6-fluoro-benzoic acid
Molecular FormulaC11H14FNO2
Molecular Weight211.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C(=C(C=C1)F)C(=O)O)N
InChIInChI=1S/C11H14FNO2/c1-11(2,3)6-4-5-7(12)8(9(6)13)10(14)15/h4-5H,13H2,1-3H3,(H,14,15)
InChIKeyULXXEXILDQHOKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-tert-butyl-6-fluoro-benzoic Acid: Overview


2-Amino-3-tert-butyl-6-fluoro-benzoic acid (CAS 1824099-03-7) is a substituted benzoic acid derivative within the fluorinated anthranilic acid class. It is characterized by a fluorine atom at the 6-position and a bulky tert-butyl group at the 3-position of the aromatic ring [1]. This compound is primarily utilized as a versatile small-molecule building block in scientific research, with its structural features designed to modulate physicochemical properties such as lipophilicity and steric bulk . Its computed properties, including a molecular weight of 211.23 g/mol and an XLogP3-AA value of 3.1, position it as a lipophilic intermediate for the synthesis of pharmaceutical and agrochemical candidates [1].

Why 2-Amino-3-tert-butyl-6-fluoro-benzoic Acid Is Irreplaceable


General substitution within the fluorinated anthranilic acid class is not straightforward due to substantial differences in computed lipophilicity (XLogP) and steric parameters that are directly attributable to the unique combination of the 3-tert-butyl and 6-fluoro substituents [1]. The presence of the bulky tert-butyl group, absent in simpler analogs, is known to confer increased metabolic stability and altered binding conformations in medicinal chemistry programs [1]. Consequently, swapping this compound for a less lipophilic or less sterically hindered analog, such as 2-amino-6-fluorobenzoic acid or 2-amino-6-fluoro-3-methylbenzoic acid, would result in a different pharmacokinetic and pharmacodynamic profile, potentially compromising the intended activity or selectivity of the final synthesized entity [2][3].

2-Amino-3-tert-butyl-6-fluoro-benzoic Acid: Differentiation Evidence


Lipophilicity Gain Compared to Analogs

The target compound exhibits a significantly higher computed lipophilicity (XLogP3-AA = 3.1) compared to its closest structural analogs, 2-amino-6-fluorobenzoic acid (XLogP3-AA = 1.4) and 2-amino-6-fluoro-3-methylbenzoic acid (XLogP3-AA = 1.8) [1][2][3]. This 1.7- and 1.3-unit increase in logP, respectively, is attributed to the presence of the 3-tert-butyl group and positions the compound as a more membrane-permeable scaffold [1].

Medicinal Chemistry Drug Design ADME

Steric Bulk & Molecular Weight Advantage

The introduction of the tert-butyl group results in a substantial increase in molecular weight (211.23 g/mol) and steric bulk compared to the des-tert-butyl analog 2-amino-6-fluorobenzoic acid (155.13 g/mol) and the methyl analog 2-amino-6-fluoro-3-methylbenzoic acid (169.15 g/mol) [1][2][3]. The tert-butyl group provides a larger, more spherical volume of electron density, which can lead to distinct binding conformations in a biological target's active site or alter the reactivity profile of the amino and carboxylic acid functional groups in synthetic transformations [1].

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Fluorine Impact on Electronic Properties & Stability

The target compound incorporates a fluorine atom at the 6-position, a feature absent in the non-fluorinated analog 2-amino-3-tert-butylbenzoic acid [1]. This strategic substitution is well-established in medicinal chemistry to block cytochrome P450-mediated oxidative metabolism at the para-position and to modulate the pKa of the adjacent carboxylic acid and amino groups [2]. While both compounds share a similar computed logP (3.1 vs. 2.85), the fluorine atom introduces a strong electron-withdrawing effect that can alter hydrogen-bonding patterns and increase metabolic stability without a substantial increase in steric bulk [1].

Medicinal Chemistry Fluorine Chemistry Drug Metabolism

High Purity Specification for Research Reliability

The commercially available compound is provided with a minimum purity specification of 95% as determined by standard analytical methods . This defined quality threshold ensures a reproducible starting point for chemical reactions and biological assays, minimizing variability introduced by unknown impurities that can plague syntheses using lower-grade or in-house prepared analogs. This is a critical consideration for procurement decisions, as the use of a well-characterized building block with a known purity profile reduces the need for additional purification steps and increases confidence in experimental outcomes .

Chemical Synthesis Quality Control Procurement

Key Applications of 2-Amino-3-tert-butyl-6-fluoro-benzoic Acid


CNS-Penetrant & Metabolically Stable Candidates

This compound is ideally suited for medicinal chemistry programs focused on lead optimization, particularly when targeting intracellular or CNS-located proteins. Its significantly higher computed lipophilicity (XLogP3-AA = 3.1) compared to simpler analogs suggests improved passive membrane permeability and potential for blood-brain barrier penetration, which is a critical requirement for many neurotherapeutics [1]. Furthermore, the combined presence of the 3-tert-butyl and 6-fluoro substituents provides a built-in strategy to enhance metabolic stability by shielding the aromatic ring from oxidative metabolism and blocking potential metabolic soft spots, thereby increasing the likelihood of achieving a favorable in vivo half-life [1][2].

Design of Sterically Demanding Chemical Probes

The bulky 3-tert-butyl group and fluorine atom make this compound an excellent starting point for synthesizing sterically demanding chemical probes. The large tert-butyl moiety can be leveraged to probe the steric tolerance of a protein's active site or to disrupt protein-protein interactions that rely on flat, hydrophobic interfaces [1]. When incorporated into a larger molecule, the fluorine atom provides a sensitive handle for 19F NMR studies, allowing researchers to monitor ligand-protein interactions, conformational changes, or metabolic fate in real time without the use of radioactivity [3].

Lipophilic Herbicide/Fungicide Intermediate Development

In agrochemical research, lipophilic intermediates are often favored for their enhanced cuticular penetration and translocation within plants. The target compound's high XLogP of 3.1 and its functional group handles (carboxylic acid and aniline) make it a suitable building block for generating libraries of novel amide and ester derivatives [1]. Its increased steric bulk relative to smaller benzoic acid analogs can also be used to fine-tune selectivity for plant-specific enzyme targets while potentially reducing off-target effects on non-target organisms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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